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AMG 319 exerts its effects primarily through immunomodulation, specifically by targeting the PI3Kδ

signaling pathway in immune cells.

Mechanism of Action

As a PI3Kδ inhibitor, AMG 319 binds to the ATP-binding pocket of the p110δ catalytic subunit, preventing

the production of the lipid second messenger PIP3 from PIP2. This inhibits the downstream PI3K/AKT

signaling pathway [1] [2]. The diagram below illustrates this core signaling pathway and the point of

inhibition.
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AMG 319 inhibits the PI3Kδ-mediated activation of the AKT/mTOR signaling pathway.

Key Preclinical Anticancer Findings

Impact on Treg Cells and CD8+ T cells: In a B16F10-OVA melanoma mouse model, treatment

with a research PI3Kδ inhibitor (PI-3065) led to a significant reduction of regulatory T (Treg) cells
systemically, including within tumors, the spleen, and colon. This was coupled with a significant

increase in the number and cytotoxicity of tumor-infiltrating CD8+ T cells. These CD8+ T cells showed
high expression of PD-1 and the transcription factor TOX, and displayed enhanced proliferative

capacity and increased production of cytotoxic molecules like Granzyme B [3] [4].
Dependency on the Immune System: The anti-tumor effect was confirmed to be immune-mediated,

as it was abolished in Rag1−/− and Cd8−/− mice, demonstrating a critical dependence on T cells,
particularly CD8+ T cells [3] [4].

Single-Cell RNA-Sequencing Insights: Analysis of Treg cells from tumor-bearing mice revealed
substantial heterogeneity. PI3Kδ inhibition caused a specific and pronounced loss of a tissue-
resident colonic Treg cell subset expressing ST2, which is critical for maintaining gut immune
homeostasis. The loss of this protective subset was accompanied by an expansion of pathogenic T

helper 17 (TH17) and type 17 CD8+ T (TC17) cells, identifying a probable mechanism for
gastrointestinal toxicity [3] [4].

Efficacy in Hematological Malignancies: In a murine model of chronic lymphocytic leukemia (CLL),
the combination of AMG 319 with the BTK inhibitor acalabrutinib was superior to either single agent.

Combination therapy led to a greater reduction in tumor burden in the blood and spleen, significantly
extended survival, and more potently reduced tumor proliferation and pro-survival signaling [5].

Key Preclinical and Clinical Trial Data

The table below summarizes quantitative data and key observations from studies involving AMG 319 and

related PI3Kδ inhibitors.

Model/Setting Treatment Key Findings & Metrics Citation
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| B16F10-OVA melanoma mouse model | PI3Kδ inhibitor (PI-3065) | Reduced tumor volume ↓ Treg cells

in tumor, spleen, colon ↑ Cytotoxic CD8+ T cells (↑ GZMB, ↑ PRF1, ↑ IFNG) Effect CD8+ T cell-

dependent (lost in Cd8−/− mice) | [3] [4] | | CLL mouse model (TCL1-192) | AMG 319 + Acalabrutinib |

Superior reduction in tumor burden (blood, spleen) vs single-agent Extended survival by >2 weeks vs

single-agent Reduced proliferation (Ki67), NF-κB signaling, BCL-xL/MCL-1 | [5] | | Human HNSCC

Phase II Trial | AMG 319 (300-400 mg/day) | ↓ Intratumoral Treg cells & FOXP3 transcripts Enhanced

CD8+ T cell cytotoxicity irAEs: 12/21 patients discontinued (rash, diarrhea, transaminitis) | [3] [4] [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key

preclinical studies.

In Vivo Solid Tumor Model (B16F10-OVA Melanoma)

Mouse Strain: Wild-type C57BL/6 mice, and Rag1−/− or Cd8−/− mice for dependency studies.

Tumor Inoculation: Subcutaneous injection of B16F10-OVA melanoma cells.
Treatment Protocol:

Drug: PI-3065, a tool PI3Kδ inhibitor.
Administration: Likely via oral gavage or drinking water.

Intermittent Dosing Regimen (to reduce toxicity): Two days on treatment, five days off.
Endpoint Analysis:

Tumor volume: Measured regularly with calipers.
Flow Cytometry: For immune cell profiling. Tumors, spleens, and colons are harvested and

processed into single-cell suspensions. Cells are stained with antibodies for:
Tregs: CD4, CD25, FOXP3.

CD8+ T cells: CD8, CD69 (activation), Ki67 (proliferation), Granzyme B, Perforin
(cytotoxicity).

Single-Cell RNA-Sequencing: Treg cells are sorted from tissues and analyzed to identify
distinct clusters and transcriptomic changes [3] [4].

In Vivo CLL Model (TCL1-192 Allograft)

Mouse Strain: NOD-SCID mice.
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Cell Line: TCL1-192 cells (an aggressive, BCR-dependent CLL-like cell line derived from the Eμ-

TCL1 transgenic model).
Engraftment: Retro-orbital injection of 5x10⁶ TCL1-192 splenic cells.

Treatment Protocol:
Drugs: AMG 319 and acalabrutinib (BTK inhibitor).

Administration: Provided ad libitum in drinking water containing vehicle, single agents, or the
combination. The regimen results in an average daily dose of 25 mg/kg for each drug.

Treatment start: 7-21 days post cell injection.
Endpoint Analysis:

Tumor Burden: Weekly flow cytometry of peripheral blood using antibodies against mouse
CD45R/B220 and CD5 to identify CLL cells.

Survival: Monitored until death or predetermined morbidity endpoints.
Western Blot: Analysis of splenocyte lysates for proteins like IκBα, BCL-xL, and MCL-1 to

assess pathway inhibition.
BTK Occupancy Assay: ELISA to confirm target engagement by acalabrutinib in splenocytes

[5].

Toxicity and the Intermittent Dosing Strategy

A critical finding from the research is that continuous PI3Kδ inhibition causes systemic Treg depletion,

leading to serious immune-related adverse events (irAEs). This was observed in a clinical trial where AMG

319 caused colitis, rash, and transaminitis, leading to high discontinuation rates [3] [4] [6].

The preclinical work identified a solution: intermittent dosing. Switching from continuous dosing to a

schedule of two days on/five days off in mouse models achieved a significant reduction in tumor growth

without inducing the pathogenic T-cell responses in the colon that drive toxicity [3] [4] [6]. This suggests

that transient Treg inhibition is sufficient for antitumor immunity while preserving immune homeostasis in

healthy tissues. The following diagram illustrates the mechanistic rationale behind this optimized dosing

strategy.
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Mechanistic rationale for intermittent dosing to balance anti-tumor efficacy and immune-related toxicity.

Future Research and Clinical Translation

The promising preclinical data on intermittent dosing has direct clinical implications. The research teams

involved are reportedly designing new clinical trials to validate this strategy in human patients [6].

Furthermore, the combination of PI3Kδ inhibition with other agents, such as BTK inhibitors in CLL,

represents another promising avenue to deepen therapeutic responses and overcome resistance [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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